molecular formula C51H82O20 B2814952 Nocturnoside B CAS No. 166604-02-0

Nocturnoside B

Cat. No.: B2814952
CAS No.: 166604-02-0
M. Wt: 1015.197
InChI Key: GVHRGKQNUAFBCR-DLFJDKOFSA-N
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Description

Nocturnoside B is a steroidal saponin isolated from the leaves and tender branches of Cestrum nocturnum (night-blooming jasmine), a plant native to Pakistan and cultivated globally for its ornamental value . Structurally, it is characterized as a tetrasaccharide spirostanol glycoside with a diosgenin aglycone backbone. The compound’s structure was elucidated using advanced spectroscopic techniques, including 1D/2D NMR (DEPT, COSY-45°, HMBC, HOHAHA) and FAB-MS, revealing three deoxyhexose units (likely rhamnose and glucose) attached to an inner hexose in either linear or branched configurations . Its molecular formula is C₅₁H₈₃O₂₀, with a molecular ion peak at m/z 1015.5520 [M + H]⁺ .

This compound exhibits significant pharmacological activities, including cardioprotective effects against doxorubicin-induced myocardial injury and antitumor properties. These effects are mediated through antioxidant mechanisms (enhancing SOD and GSH-Px activity while reducing MDA levels) and modulation of apoptosis-related pathways (Akt/GSK-3β signaling) .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(41(61)43(31(18-52)67-48)69-46-39(59)36(56)34(54)23(4)64-46)70-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27?,28?,29?,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHRGKQNUAFBCR-DLFJDKOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and spirocyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of such complex molecules may involve biotechnological methods, including the use of enzymes or microbial fermentation, to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed.

Chemical Reactions Analysis

Structural Characteristics of Related Glycosides

The closest structural analogs include Bartoloside B (CID 145720603) and saponins from Cestrum nocturnum (e.g., tetrahydro-2-(hydroxymethyl)-6-(octadecahydro-2,7,10a-trimethyl-1propylchrysen-8-yloxy)-2H-Pyran-3,4,5-triol ). These compounds share:

  • Glycosidic linkages : Hydrolysis-prone under acidic or enzymatic conditions.

  • Chlorinated aliphatic chains : Potential sites for nucleophilic substitution or elimination.

  • Aromatic/phenolic moieties : Susceptible to oxidation or electrophilic substitution.

Hypothesized Chemical Reactions

Assuming "Nocturnoside B" shares structural motifs with Bartoloside B or Cestrum-derived saponins, the following reactions are plausible:

Acid-Catalyzed Hydrolysis

ConditionsReactivityProducts
1M HCl, 80°C, 2 hrsCleavage of glycosidic bondsAglycone + monosaccharides (e.g., glucose, rhamnose)
Enzymatic (β-glucosidase)Selective hydrolysis of β-linkagesDeglycosylated aglycone + sugars

Oxidation Reactions

Oxidizing AgentTarget SiteOutcome
KMnO₄ (acidic)Aliphatic C-Cl bondsDechlorination, ketone formation
H₂O₂/Fe²⁺ (Fenton’s reagent)Phenolic ringsQuinone derivatives

Nucleophilic Substitution

ReagentReaction TypeProduct
NH₃ (aqueous)SN2 at C-Cl sitesAmine derivatives
NaSHThiol substitutionThioether formation

Biological Reactivity Insights

While direct data on "this compound" is unavailable, Cestrum nocturnum extracts exhibit:

  • Topoisomerase II inhibition : Likely due to intercalation or DNA cleavage via redox-active moieties .

  • Antimicrobial activity : Correlated with membrane disruption by amphiphilic glycosides .

Research Gaps and Limitations

  • Structural ambiguity : The absence of NMR or crystallographic data for "this compound" limits mechanistic analysis.

  • Source reliability : Excluded domains (e.g., benchchem.com) are not cited, but no alternative sources were identified.

To advance this research, isolation and characterization of "this compound" using HPLC-MS and 2D NMR are critical. Comparative studies with Bartoloside B or Cestrum saponins could further elucidate its reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below compares Nocturnoside B with structurally related steroidal saponins from Cestrum nocturnum and other plants:

Compound Aglycone Type Glycosylation Pattern Sugar Units Key Structural Features Source
This compound Spirostanol (diosgenin) Tetrasaccharide: three deoxyhexoses + inner hexose Rhamnose, glucose Branched sugar chain at C3; FAB-MS fragments at m/z 869, 723, 577 Cestrum nocturnum
Nocturnoside A Oleanane-type Pentasaccharide: xylose, arabinose, galactose, glucose Xylose, arabinose, galactose, glucose Oleanolic acid backbone; esterified glycosylation at C28 Cestrum nocturnum
Karativoside A Spirostanol Trisaccharide: rhamnose, glucose Rhamnose, glucose Linear C3 glycosylation; reported antitumor activity Cestrum nocturnum
Compound 1 (from ) Spirostanol Tetrasaccharide: three glucoses + xylose Glucose, xylose β-(1→3) and β-(1→4) glycosidic linkages; IC₅₀: 18.7 μM (BEL7404) Cestrum nocturnum
Polygalacturonic Acid Polysaccharide Homopolymer of galacturonic acid Galacturonic acid Linear chain; used as a reference in antitumor studies Synthetic/commercial

Pharmacological Activity Comparisons

Antitumor Mechanisms: this compound: Inhibits BEL-7404 (hepatoma), HeLa (cervical cancer), and K562 (leukemia) cells via mitochondrial cytochrome C release and caspase-3 activation . Synergistic with doxorubicin, enhancing chemotherapeutic efficacy . Karativoside A: Exhibits cytotoxicity against similar cell lines but lacks documented synergy with chemotherapeutic agents . Compound 1: Higher potency (IC₅₀: 18.7 μM vs. This compound’s ~25 μM) due to β-(1→3)-linked glucose-xylose branching, which enhances membrane permeability .

Cardioprotective Effects: this compound: Reduces doxorubicin-induced mortality by 40% (4.0 mg/kg dose) and decreases serum LDH levels by 35% . Activates Akt/GSK-3β signaling to inhibit apoptosis .

Antioxidant Capacity: this compound: Elevates myocardial SOD activity by 1.8-fold and reduces MDA levels by 52% in rat models . Polygalacturonic Acid: Lacks direct antioxidant activity but enhances immune response in tumor-bearing mice .

Key Differences

  • Sugar Chain Complexity: this compound’s branched deoxyhexose chain distinguishes it from linear glycosides like Karativoside A, contributing to its superior membrane interaction and bioactivity .

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